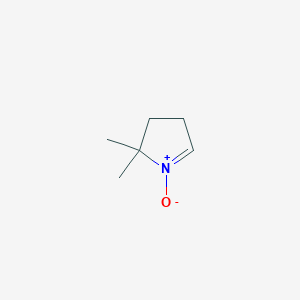

5,5-Dimethyl-1-pyrrolin-N-oxid

Übersicht

Beschreibung

5,5-Dimethyl-1-pyrroline N-oxide (DMPO) is a nitrone-based spin trap compound widely used in the field of chemistry and biology for the detection and identification of free radicals. It is particularly known for its ability to form stable adducts with short-lived radicals, making it a valuable tool in electron paramagnetic resonance (EPR) spectroscopy .

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-1-pyrrolin-N-oxid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es findet Anwendung bei der Entwicklung von Antioxidantien und bei der Untersuchung des Polymerabbaus.

Wirkmechanismus

Der primäre Mechanismus, durch den this compound seine Wirkung entfaltet, ist Spin-Trapping. Wenn es auf ein freies Radikal trifft, reagiert es zu einem stabilen Nitron-Radikaladdukt. Dieses Addukt kann dann mit Hilfe der ESR-Spektroskopie detektiert und analysiert werden, was wertvolle Informationen über die Art und Konzentration der Radikalarten liefert .

Wirkmechanismus

Target of Action

The primary target of DMPO is free radicals . Free radicals are atoms, molecules, or ions with unpaired electrons, which makes them highly reactive. DMPO is used as a spin trapping reagent to detect these free radicals in electron paramagnetic resonance (EPR) based reactions .

Mode of Action

DMPO acts as a spin trap , which means it can react with free radicals to form a more stable product . This product, known as a spin adduct, is less reactive and has a longer lifetime than the original free radical, making it easier to detect and analyze .

Biochemical Pathways

DMPO is used to study the formation of hydroxyl and superoxide radicals . These radicals are involved in various biochemical pathways and can affect many biological processes. For example, they play a role in oxidative stress, a condition that occurs when there is an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects .

Pharmacokinetics

As a spin trap, dmpo is expected to rapidly react with free radicals upon administration and form stable spin adducts .

Result of Action

The interaction of DMPO with free radicals results in the formation of spin adducts . These adducts can then be detected and analyzed using EPR, providing valuable information about the presence and nature of free radicals in the system . In addition, DMPO has been shown to decrease DNA damage by NiCl2 when incubated with lymphocytes .

Action Environment

The action of DMPO can be influenced by environmental factors. For example, the formation of DMPO-OH radicals was observed when an aqueous solution of DMPO was heated at 70°C for 30 minutes . This formation was suppressed under an argon atmosphere and when water was replaced with ultra-pure water .

Biochemische Analyse

Biochemical Properties

5,5-Dimethyl-1-pyrroline N-oxide is a commonly used spin trap that reacts with oxygen, nitrogen, sulfur, and carbon-centered radicals . This allows their characterization when used in association with electron spin resonance and immuno-spin trapping . DMPO is water-soluble, rapidly penetrates lipid bilayers, has low toxicity, and can be used in vitro and in vivo .

Cellular Effects

5,5-Dimethyl-1-pyrroline N-oxide has been shown to have effects on various types of cells and cellular processes. For instance, incubation of lymphocytes with DMPO decreased DNA damage by NiCl2 . In another study, DMPO was found to have anti-inflammatory activity in RAW 264.7 macrophages .

Molecular Mechanism

The molecular mechanism of action of 5,5-Dimethyl-1-pyrroline N-oxide involves its interaction with free radicals. DMPO reacts with free radicals to form stable adducts that can be further studied . This allows for the detection and analysis of free radicals in biological systems .

Temporal Effects in Laboratory Settings

When an aqueous solution of 5,5-Dimethyl-1-pyrroline N-oxide was heated at 70˚C for 30 min, formation of DMPO-OH was observed . This DMPO-OH radical formation was suppressed under an argon atmosphere . When water was replaced with ultra-pure water for ICP-MS experiments, DMPO-OH radical formation was also diminished .

Dosage Effects in Animal Models

In animal models, DMPO has been shown to have an analgesic effect on formalin-induced hyperalgesia in rats

Transport and Distribution

5,5-Dimethyl-1-pyrroline N-oxide is water-soluble and rapidly penetrates lipid bilayers This suggests that it can be easily transported and distributed within cells and tissues

Vorbereitungsmethoden

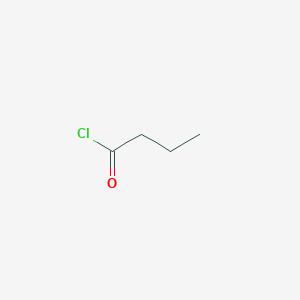

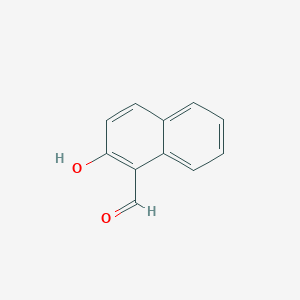

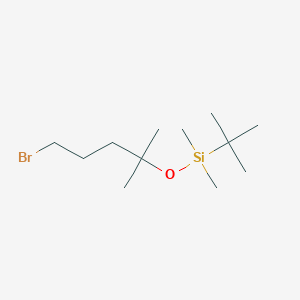

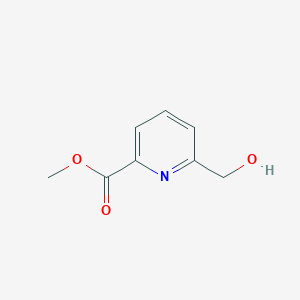

Synthesewege und Reaktionsbedingungen

Die Synthese von 5,5-Dimethyl-1-pyrrolin-N-oxid erfolgt typischerweise durch Oxidation von 5,5-Dimethyl-1-pyrrolin. Eine gängige Methode ist die Reaktion von 5,5-Dimethyl-1-pyrrolin mit Wasserstoffperoxid in Gegenwart eines Katalysators wie Natriumwolframat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung der gewünschten Nitronverbindung zu gewährleisten .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von this compound großtechnische Oxidationsprozesse mit ähnlichen Reagenzien und Katalysatoren umfassen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren, und das Produkt wird typischerweise durch Kristallisation oder Destillation gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

5,5-Dimethyl-1-pyrrolin-N-oxid unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich Radikalspezies betreffen. Zu den wichtigsten Reaktionen gehören:

Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese im Vergleich zur Oxidation weniger verbreitet sind.

Substitution: Unter bestimmten Bedingungen können Substitutionsreaktionen auftreten, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und andere ROS.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Nukleophile können je nach gewünschtem Produkt eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise stabile Radikaladdukte, die mit Hilfe der ESR-Spektroskopie detektiert und analysiert werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-tert-Butylmethanimin-N-oxid: Eine weitere Nitron-basierte Spin-Trap mit ähnlichen Anwendungen.

N-Methyl-Benzohydroxamsäure: Wird zum Spin-Trapping bestimmter Radikale verwendet.

Einzigartigkeit

5,5-Dimethyl-1-pyrrolin-N-oxid ist aufgrund seiner hohen Stabilität und Spezifität für das Einfangen von Hydroxylradikalen einzigartig. Seine Fähigkeit, stabile Addukte zu bilden, macht es besonders wertvoll in der ESR-Spektroskopie und unterscheidet es von anderen Spin-Traps .

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)4-3-5-7(6)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUVETGKTILCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=[N+]1[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186826 | |

| Record name | DMPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Highly hygroscopic; [Merck Index] Light yellow, hygroscopic solidified mass or fragments; mp = 25-29 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 5,5-Dimethyl-1-pyrroline-1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3317-61-1 | |

| Record name | 5,5-Dimethyl-1-pyrroline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3317-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DMPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,2-dimethyl-2H-pyrrole 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5-DIMETHYL-1-PYRROLINE-1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7170JZ1QF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

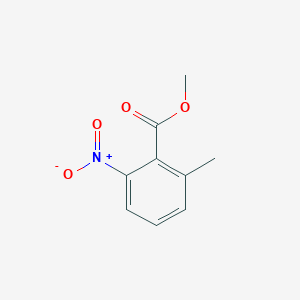

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)